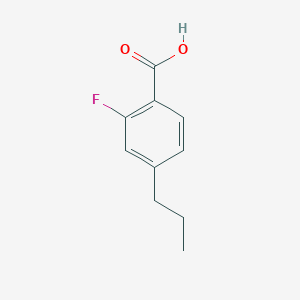
t-Butyl(chloromethyl)dimethylsilane
概要
説明
t-Butyl(chloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H15ClSi . It is a chlorosilane containing a tert-butyl group, a chloromethyl group, and two methyl groups attached to a silicon atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions: t-Butyl(chloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions: t-Butyl(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silyl ethers, silyl amines, or silyl thioethers.
Hydrolysis: The compound can be hydrolyzed to form t-Butyl(dimethyl)silanol and hydrochloric acid.
Common Reagents and Conditions:
Alcohols and Bases: For substitution reactions, alcohols and a base like triethylamine are commonly used.
Water: For hydrolysis reactions, water is used under acidic or basic conditions.
Major Products:
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thioethers: Formed from the reaction with thiols.
Silanols: Formed from hydrolysis.
科学的研究の応用
Chemistry: t-Butyl(chloromethyl)dimethylsilane is widely used as a protecting group for alcohols and amines in organic synthesis. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of various pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of silicone-based products .
作用機序
The mechanism of action of t-Butyl(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through the substitution of the chlorine atom with a nucleophile. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, which stabilizes the transition state and lowers the activation energy .
類似化合物との比較
Trimethylsilyl Chloride: Similar in structure but less bulky, making it less stable as a protecting group.
Triethylsilyl Chloride: Slightly more bulky than trimethylsilyl chloride but still less stable compared to t-Butyl(chloromethyl)dimethylsilane.
Triisopropylsilyl Chloride: More bulky and stable but more difficult to remove under mild conditions.
Uniqueness: this compound is unique due to its optimal balance of steric hindrance and stability, making it an excellent protecting group for alcohols and amines. Its ease of removal under mild conditions further enhances its utility in organic synthesis .
特性
IUPAC Name |
tert-butyl-(chloromethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMARBRRFNDIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 2-methyl-, 4-[bis(4-methylphenyl)amino]phenyl ester](/img/structure/B3187870.png)

![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B3187883.png)




![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)

![Benzene, [(dichloromethylsilyl)methyl]-](/img/structure/B3187931.png)




